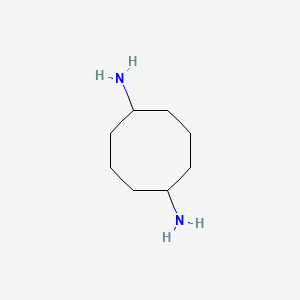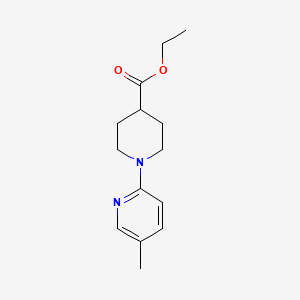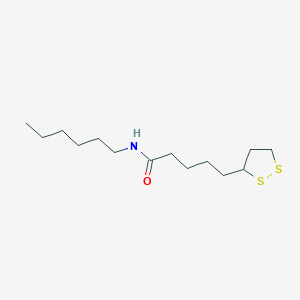
5-(1,2-Dithiolan-3-YL)-N-hexylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,2-Dithiolan-3-YL)-N-hexylpentanamide is an organic compound characterized by the presence of a dithiolane ring and a hexylpentanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-Dithiolan-3-YL)-N-hexylpentanamide typically involves the following steps:
Formation of the Dithiolane Ring: The dithiolane ring can be synthesized through the reaction of a suitable dithiol with a halogenated precursor under basic conditions.
Amidation Reaction: The hexylpentanamide chain is introduced via an amidation reaction, where the dithiolane intermediate reacts with hexylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(1,2-Dithiolan-3-YL)-N-hexylpentanamide undergoes various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfide bonds.
Reduction: Reduction of the disulfide bonds can regenerate the dithiolane ring.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of the dithiolane ring.
Substitution: Formation of substituted amides or thiol derivatives.
Aplicaciones Científicas De Investigación
5-(1,2-Dithiolan-3-YL)-N-hexylpentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive dithiolane ring.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials with self-healing properties.
Mecanismo De Acción
The mechanism of action of 5-(1,2-Dithiolan-3-YL)-N-hexylpentanamide involves its ability to undergo redox reactions. The dithiolane ring can be oxidized to form disulfide bonds, which can then be reduced back to the dithiolane form. This redox cycling is crucial for its antioxidant activity and its role in biochemical processes. The compound may target specific molecular pathways involving thiol-disulfide exchange reactions.
Comparación Con Compuestos Similares
Similar Compounds
Alpha-lipoic acid: Also contains a dithiolane ring and is known for its antioxidant properties.
Dihydrolipoic acid: The reduced form of alpha-lipoic acid with similar redox activity.
Thioctic acid: Another compound with a dithiolane ring, used in various biochemical applications.
Uniqueness
5-(1,2-Dithiolan-3-YL)-N-hexylpentanamide is unique due to its specific hexylpentanamide chain, which imparts distinct chemical and physical properties compared to other dithiolane-containing compounds
Propiedades
Número CAS |
920510-68-5 |
|---|---|
Fórmula molecular |
C14H27NOS2 |
Peso molecular |
289.5 g/mol |
Nombre IUPAC |
5-(dithiolan-3-yl)-N-hexylpentanamide |
InChI |
InChI=1S/C14H27NOS2/c1-2-3-4-7-11-15-14(16)9-6-5-8-13-10-12-17-18-13/h13H,2-12H2,1H3,(H,15,16) |
Clave InChI |
HSEPNJRXPWMKQB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC(=O)CCCCC1CCSS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B15174643.png)
![(1S,2R,6R,9R)-4,4,11,11-tetramethyl-N-[2-(4-nitroanilino)-2-oxoethyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B15174646.png)
![N-(2-{[(3-Fluorophenyl)carbamothioyl]amino}ethyl)-N'-methylurea](/img/structure/B15174650.png)
![(3aS,4R,9aS,9bR)-2-(naphthalen-2-yl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B15174655.png)
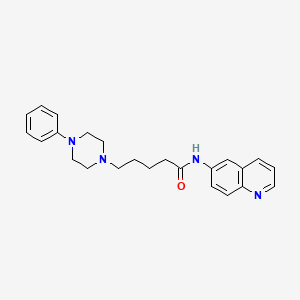
![6-[(2-methylpropan-2-yl)oxycarbonyl]-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepine-2-carboxylic acid](/img/structure/B15174662.png)
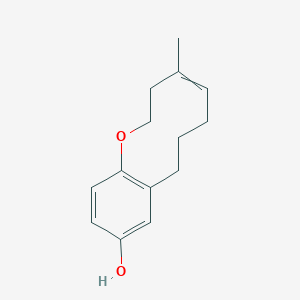
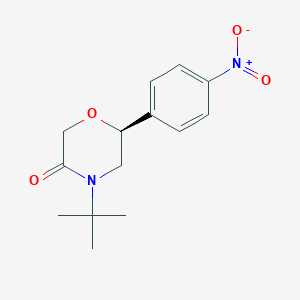
![Benzamide,3-[(dimethylamino)methyl]-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoroMethyl)-](/img/structure/B15174697.png)

![2-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxyacetamide](/img/structure/B15174709.png)
![N-(2,4-difluorophenyl)-2-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetamide](/img/structure/B15174729.png)
